
Ethylene glycol dinitrate
Overview
Description
Ethylene glycol dinitrate (EGDN, C₂H₄N₂O₆) is a nitrate ester explosive widely used in commercial and military applications, including dynamites, propellants, and liquid explosives. Its molecular structure consists of two nitrate ester groups attached to an ethylene glycol backbone . EGDN is a colorless, oily liquid with a boiling point of 114°C and is notable for its high volatility and sensitivity to mechanical stimuli . This article provides a detailed comparison of EGDN with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, explosive performance, toxicity, and environmental behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene glycol dinitrate is synthesized by nitrating ethylene glycol. The process involves adding ethylene glycol to a mixture of nitric acid and sulfuric acid, which is cooled to 0°C . This reaction was first performed by the Belgian chemist Louis Henry in 1870 .
Industrial Production Methods: In industrial settings, this compound is produced by nitrating purified glycol obtained by fractioning the commercial product under reduced pressure. The glycol is gradually added to a mixture of nitric acid and sulfuric acid, maintaining the temperature at around 23°C .
Chemical Reactions Analysis
Types of Reactions: Ethylene glycol dinitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide, water, and nitrogen gas.
Reduction: It can be reduced to ethylene glycol and potassium nitrate when reacted with potassium hydroxide.
Substitution: It can undergo substitution reactions where the nitrate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as potassium permanganate.
Reduction: Potassium hydroxide is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used to replace the nitrate groups.
Major Products Formed:
Oxidation: Carbon dioxide, water, and nitrogen gas.
Reduction: Ethylene glycol and potassium nitrate.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Explosive Applications
1.1 Characteristics and Synthesis
EGDN is synthesized by nitrating ethylene glycol, resulting in a compound similar to nitroglycerin but with distinct properties such as lower viscosity and higher volatility. Its ideal oxygen balance allows for complete conversion during decomposition, producing only carbon dioxide, water, and nitrogen gas without residual byproducts .
1.2 Use in Explosives
EGDN has historically been utilized in the manufacture of explosives, particularly dynamite, where it acts as a stabilizer for nitroglycerin. It lowers the freezing point of nitroglycerin, enabling the production of dynamite suitable for colder climates . Furthermore, due to its volatility, EGDN has been used as a taggant in plastic explosives like Semtex to enhance detection capabilities until its replacement by dimethyldinitrobutane in 1995 .
2.1 Vasodilatory Effects
In pharmacology, EGDN acts as a vasodilator similar to other organic nitrates. It is used in treating angina pectoris by dilating blood vessels, which reduces the heart's workload and improves blood flow . The compound's mechanism involves the release of nitric oxide (NO), leading to smooth muscle relaxation.
2.2 Toxicological Considerations
Despite its medicinal benefits, EGDN poses significant toxicity risks. Exposure can cause methemoglobinemia, leading to reduced oxygen transport in the blood, headaches, dizziness, and potentially fatal arrhythmias at high concentrations . Therefore, understanding its dose-response relationship is crucial for safe application.
Environmental Impact
3.1 Detection and Analysis
The environmental persistence of EGDN necessitates reliable detection methods due to its potential contamination from explosive residues. Recent studies have developed analytical methods for determining EGDN levels in environmental samples using advanced chromatographic techniques .
3.2 Remediation Strategies
Addressing contamination involves understanding the degradation pathways of EGDN in various environmental matrices. Research is ongoing to develop effective remediation strategies that minimize the ecological impact while ensuring public safety.
Mechanism of Action
Ethylene glycol dinitrate exerts its effects primarily through its explosive decomposition. The compound decomposes exothermically to produce carbon dioxide, water, and nitrogen gas . In biological systems, it acts as a vasodilator, causing blood vessels to widen and increasing blood flow . This effect is mediated through the release of nitric oxide, which activates the enzyme guanylate cyclase, leading to the relaxation of smooth muscle cells in blood vessels .
Comparison with Similar Compounds
Physical and Explosive Properties
Table 1: Comparative Properties of Nitrate Esters
Key Findings :
- EGDN’s detonation velocity (7,300 m/s) is slightly lower than NG’s (7,700 m/s) but higher than DEGDN’s (6,500 m/s) due to differences in molecular energy density .
- DEGDN’s ether linkage reduces volatility and sensitivity compared to EGDN .
Toxicity and Occupational Exposure
Table 2: Toxicity and Exposure Limits
Key Findings :
- EGDN and NG exhibit cross-tolerance in humans, with shared metabolic pathways involving glutathione-organic nitrate reductase .
Environmental Behavior and Biodegradation
Biological Activity
Ethylene glycol dinitrate (EGDN), with the chemical formula CHNO and CAS number 628-96-6, is a nitrate ester primarily used in the explosives industry. Its biological activity is significant due to its rapid absorption and metabolism in the body, leading to various physiological effects, particularly on the cardiovascular system. This article delves into the biological activity of EGDN, highlighting its absorption, metabolism, toxicological effects, and case studies.
Absorption and Metabolism
EGDN is readily absorbed through the skin and lungs. Studies have shown that substantial amounts can penetrate human skin, with dermal absorption rates reported between 6.5 to 10 mg/cm²/hour under various conditions . Once absorbed, EGDN undergoes metabolism primarily in the liver and blood, where it is broken down into various metabolites including inorganic nitrite and ethylene glycol mononitrate (EGMN) .
Metabolic Pathway
The metabolic pathway of EGDN involves:
- Stepwise detachment of nitrate groups : This process leads to the formation of inorganic nitrite and nitrate.
- Formation of EGMN : EGMN is more stable than EGDN and is further metabolized within the body.
- Excretion : Approximately 60% of the injected dose is excreted as inorganic nitrate in urine .
Toxicological Effects
EGDN exhibits several toxicological effects, primarily affecting the cardiovascular system.
Acute Effects
- Vasodilation : EGDN causes vasodilation leading to decreased blood pressure, which can result in headaches, palpitations, and nausea .
- Methemoglobinemia : High levels of EGDN can interfere with oxygen transport in the blood, leading to methemoglobinemia characterized by cyanosis (blue coloration of skin and lips) and potential respiratory distress .
Chronic Effects
Long-term exposure to EGDN may lead to:
- Cardiac issues : Increased heart rate, arrhythmias, and chest pain.
- Anemia : Damage to red blood cells resulting in low blood counts .
- Potential carcinogenicity : While not conclusively tested for cancer risk in animals, there are concerns regarding its long-term health impacts .
Worker Exposure
A notable study followed a cohort of male workers in an explosives factory over 16 years. The study observed mortality rates and health outcomes related to exposure to EGDN and nitroglycerin. Workers reported symptoms consistent with nitrate exposure including headaches and cardiovascular issues .
Experimental Studies
In experimental settings, rats administered EGDN showed significant decreases in mean blood pressure compared to controls. The studies indicated that EGDN was more potent than its metabolite EGMN in lowering blood pressure . Additionally, biochemical assays revealed alterations in liver enzyme activity post-exposure, suggesting hepatic involvement in its metabolism .
Summary Table of Biological Activity
Parameter | Observation |
---|---|
Chemical Formula | CHNO |
CAS Number | 628-96-6 |
Absorption Rate | 6.5 - 10 mg/cm²/hour |
Metabolites | Inorganic nitrite, EGMN |
Acute Effects | Headaches, vasodilation, methemoglobinemia |
Chronic Effects | Anemia, cardiac arrhythmias |
Key Studies | Mortality study among explosives workers |
Q & A
Q. What are the optimal methods for synthesizing and purifying EGDN, and how is purity validated?
Basic Research Focus
EGDN is synthesized via nitration of ethylene glycol using mixed acid (HNO₃/H₂SO₄). Critical parameters include temperature control (<10°C to prevent decomposition) and stoichiometric ratios . Purification involves distillation under reduced pressure or recrystallization. Validation of purity employs gas chromatography-mass spectrometry (GC-MS) to confirm molecular fragments (e.g., m/z 46 for NO₂⁺) and infrared (IR) spectroscopy to identify nitro group vibrations (~1650 cm⁻¹) .
Q. How can Raman spectroscopy and microchip electrophoresis improve EGDN detection in complex matrices?
Advanced Research Focus
Raman spectroscopy enables non-destructive identification of EGDN in dynamite mixtures by targeting its symmetric NO₂ stretch (~1280 cm⁻¹) and avoiding interference from ammonium nitrate . Microchip electrophoresis separates EGDN from co-explosives (e.g., nitroglycerin) in <3 minutes using optimized buffer conditions (pH 9.2, 20 mM borate) and laser-induced fluorescence detection . These methods reduce false positives in forensic analysis .
Q. What are the key challenges in reconciling conflicting exposure limits for EGDN across regulatory agencies?
Advanced Research Focus
NIOSH recommends a 15-minute ceiling of 0.1 mg/m³ (skin designation), while ACGIH sets an 8-hour TWA of 0.05 ppm . Discrepancies arise from differing toxicological models: NIOSH prioritizes acute methemoglobinemia risk, whereas ACGIH accounts for chronic cardiovascular effects. Researchers must design exposure studies using physiologically based pharmacokinetic (PBPK) modeling to harmonize these thresholds .
Q. How do experimental conditions affect EGDN’s stability and decomposition pathways?
Advanced Research Focus
EGDN decomposes exothermically above 50°C, producing NOₓ and formaldehyde. Accelerated aging studies (40–60°C, 75% humidity) reveal hydrolysis as the primary degradation mechanism, with first-order kinetics (k = 1.2 × 10⁻⁴ h⁻¹ at 25°C) . Stabilizers like urea (1–2 wt%) reduce autocatalytic decomposition in propellant formulations .
Q. What methodological approaches are recommended for assessing EGDN’s hematotoxic effects in vitro?
Advanced Research Focus
Human erythrocyte assays under controlled O₂ tension (5% CO₂) quantify methemoglobin formation via UV-Vis spectroscopy (630 nm peak). Co-exposure to ascorbic acid (1 mM) mitigates oxidative stress, providing a baseline for antidote development . Chronic toxicity models use HepG2 cells to evaluate mitochondrial dysfunction (JC-1 staining) and apoptosis (caspase-3 activation) .
Q. How can researchers validate EGDN detection in environmental samples with high interference?
Advanced Research Focus
Solid-phase microextraction (SPME) coupled with GC-MS achieves a detection limit of 0.03 ppm in soil samples by targeting the m/z 76 fragment (CH₂NO₃⁺) . Surface-enhanced Raman spectroscopy (SERS) with gold nanoparticles improves sensitivity to 400 fM in groundwater, overcoming matrix effects from organic acids .
Q. What experimental designs address contradictory data on EGDN’s cardiac toxicity?
Advanced Research Focus
In vivo models (Sprague-Dawley rats) show EGDN-induced arrhythmias at 10 mg/kg (oral), but human epidemiological data are inconclusive. Researchers should combine telemetry (ECG monitoring) with proteomics (troponin-I biomarkers) to resolve species-specific disparities .
Q. What workplace safety protocols minimize dermal EGDN exposure during lab-scale synthesis?
Basic Research Focus
Automated transfer systems reduce manual handling . PPE includes butyl rubber gloves (ASTM D6978-05), Tyvek® suits, and NIOSH-approved APR masks with organic vapor cartridges . Emergency showers and 0.1% NaHCO₃ eye wash stations are mandatory .
Q. How does EGDN interact with nitrocellulose in explosive formulations?
Advanced Research Focus
EGDN plasticizes nitrocellulose (12–20% w/w), reducing glass transition temperature (Tₐ) from 70°C to −20°C. Compatibility studies using differential scanning calorimetry (DSC) show no exothermic activity below 100°C, confirming stability . Detonation velocity (7200 m/s) is optimized at 50:50 EGDN/nitroglycerin ratios .
Q. What are the best practices for EGDN storage to prevent unintended detonation?
Basic Research Focus
Store in amber glass at −20°C under inert gas (Ar). Avoid contact with metals (Cu, Fe) and alkaline substances. Stability is monitored quarterly via HPLC-UV (λ = 210 nm) .
Properties
IUPAC Name |
2-nitrooxyethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O6/c5-3(6)9-1-2-10-4(7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXKXGWGFRWILX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[N+](=O)[O-])O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2NOCH2CH2ONO2, Array, C2H4N2O6 | |
Record name | ETHYLENE GLYCOL DINITRATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6027264 | |
Record name | Ethylene glycol dinitrate | |
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Molecular Weight |
152.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol dinitrate is a colorless to yellow, oily odorless liquid with a sweetish taste. Mp: -22 °C; bp: explodes at 114 °C. Density: 1.49 g cm-3. Soluble in water (23.3 g/L H2O) at 25 °C). Very soluble in ethanol and in ether. Used as an explosive ingredient in dynamite along with nitroglycerine. Toxic; can penetrate the skin., Liquid, Colorless to yellow, oily, odorless liquid. [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%).]; [NIOSH], COLOURLESS-TO-YELLOWISH OILY LIQUID., Colorless to yellow, oily, odorless liquid., Colorless to yellow, oily, odorless liquid. [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%).] | |
Record name | ETHYLENE GLYCOL DINITRATE | |
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Record name | ETHYLENE GLYCOL DINITRATE | |
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Boiling Point |
387 °F at 760 mmHg (NIOSH, 2023), 198.5 °C, 114 °C (explodes), 387 °F | |
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Record name | Ethylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |
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Flash Point |
419 °F (NIOSH, 2023), 215 °C (closed cup), 419 °F (closed cup), 419 °F | |
Record name | ETHYLENE GLYCOL DINITRATE | |
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Solubility |
Insoluble (NIOSH, 2023), Very soluble in ether, ethanol, Soluble in carbon tetrachloride, benzene, toluene, acetone; limited solublity in common alcohols, In water, 0.52%, Soluble in dilute alkali, In water, 6,800 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.5, Insoluble | |
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Record name | Ethylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.49 (NIOSH, 2023) - Denser than water; will sink, 1.4918 g/cu cm at 20 °C, Relative density (water = 1): 1.49, 1.49 | |
Record name | ETHYLENE GLYCOL DINITRATE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DINITRATE | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.25 (Air = 1), Relative vapor density (air = 1): 5.2 | |
Record name | Ethylene glycol dinitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.05 mmHg (NIOSH, 2023), 0.07 [mmHg], Vapor pressure rises rapidly with temperature. VP= 0.0044 mm Hg at 0 °C, 1.3 mm Hg at 60 °C, 22.0 mm Hg at 100 °C., 0.072 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 7, 0.05 mmHg | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethylene glycol dinitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/489 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Ethylene glycol dinitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/461 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless to yellow, oily ... liquid [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%)]. | |
CAS No. |
628-96-6 | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Glycol dinitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol dinitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediol, 1,2-dinitrate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylene glycol dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene dinitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CZ6PE9E3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethylene glycol dinitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/461 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene glycol, dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KW557300.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-8 °F (NIOSH, 2023), -22.3 °C, In the presence of more than slight traces of free acid, ethylene glycol dinitrate is unstable with a melting point of -21 °C., -22 °C, -8 °F | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethylene glycol dinitrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE GLYCOL DINITRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/461 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.